ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate
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Description
Ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate is a useful research compound. Its molecular formula is C19H23FN4O5 and its molecular weight is 406.414. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research has consistently demonstrated that compounds related to "ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate" exhibit significant antibacterial properties. A study by Cooper et al. (1990) highlighted the synthesis and antibacterial activities of quinolones with heterocyclic substituents, including those with structures similar to the mentioned compound, showcasing greater antibacterial activity against Gram-positive organisms compared to Gram-negative ones (Cooper, Klock, Chu, & Fernandes, 1990). Sharma and Jain (2008) further elaborated on the synthesis and antibacterial activity of novel quinoline derivatives, affirming the potential of these compounds in combating bacterial infections (Sharma & Jain, 2008).
Photophysical Properties
The photophysical properties of fluoroquinolones, closely related to the compound of interest, have been a subject of study due to their relevance in understanding the behavior of these molecules under light exposure. Cuquerella, Miranda, and Bosca (2006) investigated norfloxacin and its derivatives, providing insight into how the singlet excited-state deactivation via intramolecular electron transfer contributes to their photostability and photodegradation pathways (Cuquerella, Miranda, & Bosca, 2006).
Synthesis and Structure-Activity Relationships
The synthesis and evaluation of structure-activity relationships (SAR) of fluoroquinolones have been pivotal in optimizing their antibacterial efficacy. Studies have shown that modifications at certain positions of the quinolone nucleus can significantly affect their antibacterial activity and pharmacokinetic profiles. For example, the work by Sheu et al. (1998) on the synthesis and antibacterial activity of substituted quinolones emphasizes the impact of structural modifications on enhancing antibacterial potency (Sheu, Chen, Fang, Wang, Tzeng, & Peng, 1998).
Properties
IUPAC Name |
ethyl 3-[[4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O5/c1-2-29-16(25)5-8-21-18(27)23-9-6-13(7-10-23)24-17(26)14-11-12(20)3-4-15(14)22-19(24)28/h3-4,11,13H,2,5-10H2,1H3,(H,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPCOKFNNPBIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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